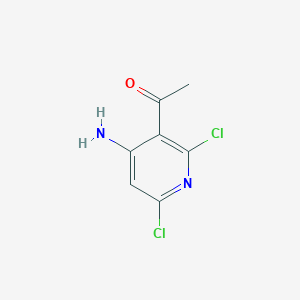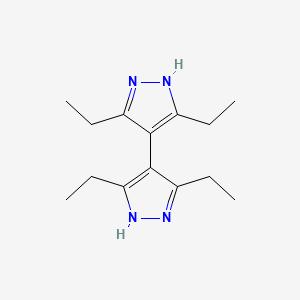
3,3',5,5'-Tetraethyl-1H,1'H-4,4'-bipyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole is an organic compound belonging to the bipyrazole family. This compound is characterized by the presence of two pyrazole rings connected through a single bond, with ethyl groups substituted at the 3, 3’, 5, and 5’ positions. Bipyrazoles are known for their diverse applications in various fields, including medicinal chemistry, materials science, and coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones. One common method includes the reaction of 3,5-diethyl-1H-pyrazole with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole may involve continuous flow processes to enhance yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can further improve the efficiency of the synthesis. Purification steps, including recrystallization and chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, hydrazines, and other derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: It is utilized in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and polymers.
Mechanism of Action
The mechanism of action of 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole involves its interaction with molecular targets, such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through binding to specific sites on target molecules, leading to changes in their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole
- 3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole
Uniqueness
3,3’,5,5’-Tetraethyl-1H,1’H-4,4’-bipyrazole is unique due to its specific substitution pattern with ethyl groups, which can influence its chemical reactivity and biological activity. Compared to its methyl-substituted counterpart, the ethyl groups may provide different steric and electronic effects, leading to variations in its properties and applications.
Properties
Molecular Formula |
C14H22N4 |
|---|---|
Molecular Weight |
246.35 g/mol |
IUPAC Name |
4-(3,5-diethyl-1H-pyrazol-4-yl)-3,5-diethyl-1H-pyrazole |
InChI |
InChI=1S/C14H22N4/c1-5-9-13(10(6-2)16-15-9)14-11(7-3)17-18-12(14)8-4/h5-8H2,1-4H3,(H,15,16)(H,17,18) |
InChI Key |
VGGVTTFJYOYQRH-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=NN1)CC)C2=C(NN=C2CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


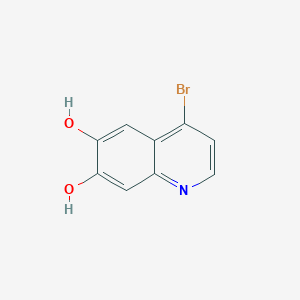

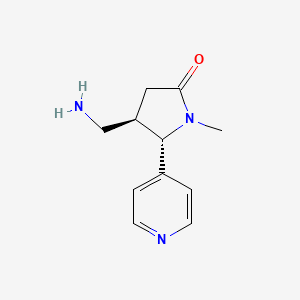

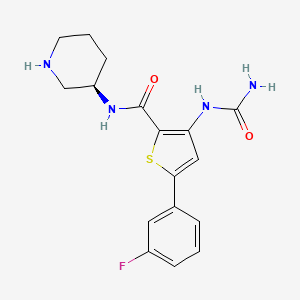


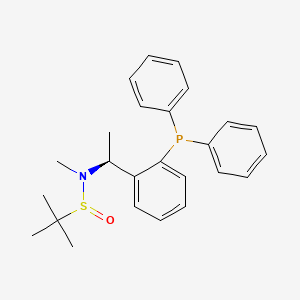
![4-[3-(Hydroxymethyl)-5-(3-hydroxypropyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2-methoxy-phenol](/img/structure/B15329546.png)
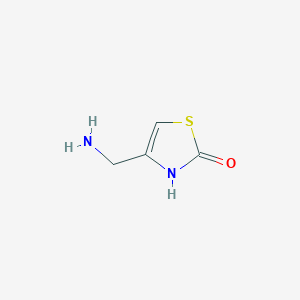
![6-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B15329568.png)
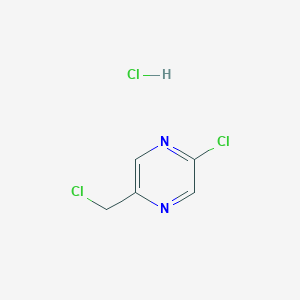
![4-[4-[4-(4-carboxy-3-hydroxyphenyl)-2,5-dimethylphenyl]-2,5-dimethylphenyl]-2-hydroxybenzoic acid](/img/structure/B15329578.png)
